2-bromo-4-fluoro-N-(3-fluorobenzyl)aniline
Description
2-Bromo-4-fluoro-N-(3-fluorobenzyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 4-position of the aniline ring, and a 3-fluorobenzyl group attached to the amine. The electron-withdrawing halogens (Br, F) and the fluorinated benzyl group influence its electronic properties, solubility, and reactivity .
Properties
IUPAC Name |
2-bromo-4-fluoro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUZRQTNSBRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651825 | |
| Record name | 2-Bromo-4-fluoro-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038978-91-4 | |
| Record name | 2-Bromo-4-fluoro-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-(3-fluorobenzyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-(3-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets. It may serve as a lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-N-(3-fluorobenzyl)aniline involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways depend on the context of its use. For example, in drug discovery, the compound may interact with enzymes or receptors to modulate their activity. The detailed mechanism of action would require further experimental studies to elucidate.
Comparison with Similar Compounds
Structural Analogues with Halogen and Benzyl Substitutions
The following table compares 2-bromo-4-fluoro-N-(3-fluorobenzyl)aniline with structurally related compounds, focusing on substituent positions and molecular properties:
*Calculated based on isotopic masses.
Key Observations:
Substituent Position Effects: The position of bromine and fluorine on the aniline ring significantly impacts electronic distribution. The 3-fluorobenzyl group introduces steric hindrance near the amine, which may affect binding interactions in biological systems compared to the 4-fluorobenzyl analogue .
Biological Activity :
- The lapatinib-derived 3-chloro-4-((3-fluorobenzyl)oxy)aniline demonstrates potent anti-parasitic activity against Plasmodium falciparum (EC50 = 27 nM for NEU-627) . Replacing chlorine with bromine (as in the target compound) could enhance metabolic stability due to bromine’s lower electronegativity and larger atomic size .
Synthetic Utility :
- Brominated anilines like 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline are used in palladium-catalyzed couplings, where the trifluoromethyl group enhances electrophilicity . The target compound’s 2-bromo-4-fluoro motif may favor regioselective substitutions in similar reactions.
Physicochemical Properties
Discussion:
- The target compound’s low solubility in water is typical for halogenated aromatics, but the 3-fluorobenzyl group may improve lipid membrane permeability, making it suitable for drug design .
Biological Activity
2-Bromo-4-fluoro-N-(3-fluorobenzyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H11BrF2N
- Molecular Weight : Approximately 304.14 g/mol
This compound features a bromine and two fluorine substituents on the aromatic rings, which can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may involve:
- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activities, potentially influencing metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, affecting physiological responses.
- Cellular Pathway Interaction : The compound's structural features allow it to engage with cellular pathways that are critical in disease states, making it a candidate for therapeutic development.
Biological Activity Data
Research has indicated various biological activities associated with this compound. A summary of key findings is presented in the following table:
Case Studies
-
Anticancer Activity :
A study investigated the anticancer properties of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity with an IC50 value of approximately 0.07 µM against human colon adenocarcinoma cells, suggesting its potential as an anticancer agent . -
Enzyme Inhibition :
Another research focused on the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The study found that it effectively inhibited AChE with an IC50 value less than 5 µM, indicating strong potential for treating neurodegenerative diseases . -
Anti-inflammatory Effects :
Preliminary investigations have suggested that this compound may also exhibit anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. However, detailed quantitative data is still required to substantiate these claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
